Stereochemical Requirement in KCNQ2 Potassium Channel Pharmacology: (S)-Enantiomer as Pharmacophore
In the acrylamide class of KCNQ2 potassium channel openers, SAR studies identified the (S) absolute configuration at the (1-phenyl)ethyl moiety as an obligatory pharmacophore element [1]. The (R)-enantiomer of the derived acrylamide analogs exhibits no potassium channel opening activity in Xenopus laevis oocytes expressing cloned mKCNQ2 channels [1]. This chiral requirement validates the selection of the (S)-Boc intermediate over the (R)-enantiomer or racemate for programs targeting stereochemically-sensitive biological activities.
| Evidence Dimension | Pharmacophore requirement in KCNQ2 opener series |
|---|---|
| Target Compound Data | (S) absolute configuration required for pharmacophore activity |
| Comparator Or Baseline | (R) absolute configuration |
| Quantified Difference | Activity present vs. no activity |
| Conditions | SAR analysis of acrylamide analogs on cloned mKCNQ2 channels expressed in Xenopus laevis oocytes |
Why This Matters
Confirms that the (S) stereochemistry is functionally required; procurement of the (S)-enantiomer is necessary for any KCNQ2-targeted program or other stereochemically-sensitive biological applications.
- [1] Wu, Y. J.; He, H.; Sun, L. Q.; L'Heureux, A.; Chen, J.; Dextraze, P.; Starrett, J. E., Jr; Boissard, C. G.; Gribkoff, V. K.; Natale, J.; Dworetzky, S. I. Synthesis and structure-activity relationship of acrylamides as KCNQ2 potassium channel openers. Journal of Medicinal Chemistry, 2004, 47(11), 2887-2896. View Source
